(2-Amino-5-chloro-3-methylphenyl)methanol

CAS No.: 775331-65-2

Cat. No.: VC2561797

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775331-65-2 |

|---|---|

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | (2-amino-5-chloro-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |

| Standard InChI Key | UREQNFKFFMSGSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)CO)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1N)CO)Cl |

Introduction

Chemical Identity and Structural Characteristics

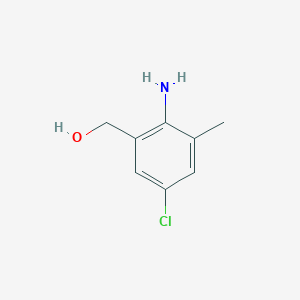

(2-Amino-5-chloro-3-methylphenyl)methanol is an aromatic organic compound characterized by multiple functional groups attached to a benzene ring core structure. Its molecular structure features a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), a chloro substituent (-Cl), and a methyl group (-CH₃) positioned at specific locations on the aromatic ring.

Basic Chemical Information

The compound's fundamental chemical identity parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | (2-amino-5-chloro-3-methylphenyl)methanol |

| CAS Registry Number | 775331-65-2 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Standard InChI | InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |

| Standard InChIKey | UREQNFKFFMSGSZ-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=CC(=C1N)CO)Cl |

| PubChem Compound ID | 69516416 |

This comprehensive identification information establishes the unique chemical identity of (2-Amino-5-chloro-3-methylphenyl)methanol within chemical databases and literature .

Structural Features

The structural arrangement of (2-Amino-5-chloro-3-methylphenyl)methanol reveals important aspects that influence its chemical behavior:

-

The benzene ring serves as the core structure

-

The amino group (-NH₂) positioned at carbon-2 contributes to the compound's basicity and provides a nucleophilic site for reactions

-

The chloro substituent at carbon-5 introduces electron-withdrawing effects

-

The methyl group at carbon-3 provides mild electron-donating properties

-

The hydroxymethyl group attached to the aromatic ring represents a primary alcohol functionality

These structural features establish the compound as a substituted phenol derivative with a unique combination of functional groups that determine its chemical reactivity patterns and potential applications.

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical property data is limited in the available literature, the typical physical state of compounds with similar structures and molecular weights suggests that (2-Amino-5-chloro-3-methylphenyl)methanol likely exists as a crystalline solid at standard temperature and pressure. The presence of both hydroxyl and amino groups indicates potential for hydrogen bonding, which would influence its solubility characteristics .

Chemical Reactivity

(2-Amino-5-chloro-3-methylphenyl)methanol demonstrates several distinctive reactivity patterns based on its functional groups:

-

The hydroxymethyl group (-CH₂OH) readily undergoes oxidation reactions to form corresponding aldehydes and carboxylic acids

-

The amino group (-NH₂) can participate in various reactions including:

-

Diazotization reactions

-

Acylation or alkylation processes

-

Coordination with transition metals through its lone pair electrons

-

-

The chloro substituent activates the aromatic ring toward nucleophilic aromatic substitution reactions

-

The methyl group can undergo oxidation under more forcing conditions

The compound's multiple reactive sites make it particularly valuable as a versatile building block for more complex molecular architectures.

Synthesis Methods

The preparation of (2-Amino-5-chloro-3-methylphenyl)methanol typically involves multi-step synthetic pathways, though specific details regarding its synthesis are somewhat limited in the available literature.

Industrial Production Considerations

Industrial production methods for (2-Amino-5-chloro-3-methylphenyl)methanol would likely follow similar synthetic routes to laboratory-scale preparations but would be optimized for larger scale production. These optimizations may include:

-

Use of continuous flow reactors for improved efficiency

-

Implementation of automated systems for process control

-

Modifications to ensure economic viability at scale

-

Considerations for waste reduction and environmental impact

Chemical Reactions and Applications

Key Reaction Pathways

The functional groups present in (2-Amino-5-chloro-3-methylphenyl)methanol enable it to participate in various chemical transformations:

Oxidation Reactions

The hydroxymethyl group can undergo oxidation to produce corresponding aldehydes or carboxylic acids, with the specific product depending on reaction conditions and oxidizing agents employed.

Amine-Directed Reactions

The amino group can participate in:

-

Formation of diazonium salts through diazotization reactions

-

Coupling reactions to introduce new substituents

-

Protection/deprotection chemistry for selective functionalization

Coupling and Functionalization

The compound can serve as a coupling partner in various carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the construction of more complex molecular structures.

Applications in Organic Synthesis

(2-Amino-5-chloro-3-methylphenyl)methanol has significant utility in organic synthesis, particularly as:

-

An intermediate in the synthesis of more complex organic molecules

-

A precursor for pharmaceutically relevant compounds

-

A building block for the preparation of specialty chemicals

-

A component in the production of dyes, pigments, and other industrial chemicals

The presence of multiple functional groups makes this compound particularly valuable for divergent synthesis strategies, where a single intermediate can be transformed into multiple different products through selective functionalization of its various reactive sites.

Biological Activities and Research Applications

Research Applications

(2-Amino-5-chloro-3-methylphenyl)methanol has been employed in various research contexts:

-

As an intermediate in medicinal chemistry research for developing potential therapeutic agents

-

In studies exploring structure-activity relationships of related compounds

-

For investigating synthetic methodologies and reaction mechanisms

-

As a component in the preparation of probe molecules for biological research

The documented use of this compound in patent literature suggests its potential value in the development of biologically active compounds, particularly those with anti-inflammatory properties .

| Parameter | Typical Specification |

|---|---|

| Minimum Purity | ≥95% |

| Appearance | Crystalline solid (presumed based on similar compounds) |

| Application Scope | Research use only |

| Restrictions | Not for human or veterinary use |

These specifications ensure the compound's suitability for its intended research applications while acknowledging important limitations regarding its use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume